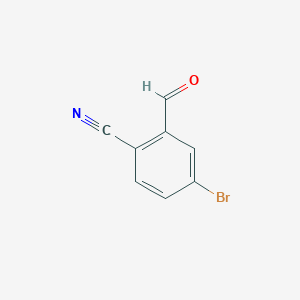
(Azetidin-3-ylmethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Azetidin-3-ylmethyl)dimethylamine is a derivative of azetidine, which is a four-membered cyclic amine. Azetidine and its derivatives are of significant interest in synthetic organic chemistry due to their presence in biologically active compounds and potential use in drug discovery. The azetidine ring is known for its strain energy, which can be exploited in various chemical transformations .
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the room temperature iodocyclisation of homoallylamines to yield functionalised 2-(iodomethyl)azetidine derivatives. This process can be manipulated to produce either azetidine or pyrrolidine derivatives by adjusting the reaction temperature. Additionally, primary and secondary amines can be reacted with iodomethyl azetidine derivatives to produce stable methylamino azetidine derivatives . Another approach for synthesizing azetidine derivatives involves the regiospecific C4-epimerization of cis-3-substituted 4-formyl-2-azetidinones using aqueous dimethylamine .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be quite complex, with the potential for chirality at multiple centers. For instance, the structure of 3-dimethylamino-4-ethoxy-2-oxo-1-phenyl-3-azetidinecarbonitrile has been determined to be monoclinic with the azetidinone ring being nearly planar. The relative configurations at the chiral centers are R,R or S,S, indicating the presence of stereoisomerism .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions due to the reactivity of the azetidine ring. For example, 2-aryl-3,3-dichloroazetidines can be synthesized by reduction of corresponding azetidinones and can further react with bases to yield aziridines through ring contraction or hydrolysis to form aroylaziridines . Azetidine itself can polymerize under the influence of cationic initiators to form polymers containing a mix of tertiary, secondary, and primary amino functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary widely depending on the substituents attached to the azetidine ring. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the potential of azetidine derivatives to act as ligands for nicotinic receptors. The specific radioactivity and synthesis conditions indicate the compound's suitability for biological applications . Additionally, azetidine derivatives have been explored for their antioxidant, antimicrobial, and antitubercular activities, suggesting a wide range of potential pharmacological uses .
Applications De Recherche Scientifique
“(Azetidin-3-ylmethyl)dimethylamine” is a four-membered heterocyclic amine. It has important characteristics in the field of scientific research, especially in the area of drug discovery. This compound is often used as an intermediate in pharmaceutical research and development .
-
Pharmaceutical Research
- This compound is often used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that it is used to produce would depend on the particular research being conducted.
- It is also used in the production of reference standards for analytical chemistry . These standards are used to ensure the accuracy and reliability of analytical methods, particularly in the pharmaceutical industry.
-
Chemical Synthesis
-
Reference Standards
-
Intermediates for Pharmaceutical Research
-
Chemical Synthesis
-
Hazard Classification & Labelling
Safety And Hazards
- Safety Precautions :
- Handle with care in a well-ventilated area.
- Use appropriate protective equipment (gloves, goggles, lab coat).
- Hazards :
- Toxicity : Assess toxicity based on the specific compound.
- Reactivity : Avoid contact with strong acids or bases.
- Flammability : Evaluate flammability properties.
Orientations Futures
- Biological Studies : Investigate the biological activities of derivatives containing the azetidine ring.
- Synthetic Applications : Explore further synthetic transformations using this scaffold.
- Drug Discovery : Assess its potential as a lead compound for drug development.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-7-4-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQGNNZIQLBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Azetidin-3-ylmethyl)dimethylamine | |
CAS RN |
321890-34-0 |
Source


|
| Record name | (AZETIDIN-3-YLMETHYL)DIMETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)


